molecular formula C21H18F3N5O4S B2699846 N-((5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 872620-71-8

N-((5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2699846
CAS No.: 872620-71-8
M. Wt: 493.46
InChI Key: VTRFLIHFRWEILB-UHFFFAOYSA-N
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Description

N-((5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a potent and selective cell-permeable inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a central mediator of the NF-κB pathway downstream of antigen receptors in lymphocytes, and its proteolytic activity is essential for the immune response and the survival of certain lymphoma cells. This compound acts by covalently modifying the active site cysteine of MALT1, thereby irreversibly inhibiting its ability to cleave substrates such as A20, CYLD, and RelB, which are negative regulators of the NF-κB pathway. By blocking MALT1 proteolytic function, this inhibitor effectively suppresses NF-κB signaling and the expression of anti-apoptotic genes, leading to the induction of apoptosis in MALT1-dependent cells. Its primary research value lies in the investigation of B-cell and T-cell receptor signaling pathways, the study of mechanisms in autoimmune diseases, and as a targeted therapeutic agent for the study of hematological malignancies, particularly ABC-DLBCL (Activated B-Cell-like Diffuse Large B-Cell Lymphoma) and MALT lymphoma. This makes it a critical tool for probing the pathophysiology of the immune system and for preclinical evaluation of MALT1 as a therapeutic target in oncology and immunology.

Properties

IUPAC Name

N-[[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O4S/c1-12(30)26-15-5-7-16(8-6-15)27-17(31)11-34-20-29-28-18(33-20)10-25-19(32)13-3-2-4-14(9-13)21(22,23)24/h2-9H,10-11H2,1H3,(H,25,32)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRFLIHFRWEILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in medicine.

Chemical Structure

The compound is characterized by the presence of an oxadiazole ring, a trifluoromethyl group, and an acetamidophenyl moiety. The structural formula can be represented as follows:

(((4 acetamidophenyl amino2 oxoethyl)thio1 3 4 oxadiazol 2 yl)methyl3 trifluoromethyl benzamide)\text{N }\left(\text{5 }\left(\text{2 }\left(\text{4 acetamidophenyl amino}-\text{2 oxoethyl}\right)\text{thio}-\text{1 3 4 oxadiazol 2 yl}\right)\text{methyl}-\text{3 trifluoromethyl benzamide}\right)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action : The compound may inhibit cell cycle progression and activate apoptotic pathways by modulating the expression of proteins such as p53 and caspase 3. In vitro studies have demonstrated that these compounds can lead to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
CompoundCell LineIC50 (µM)Mechanism
1HepG210Apoptosis induction via p53 activation
2MCF-715Cell cycle arrest and apoptosis

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes associated with cancer progression. Notably:

  • Topoisomerase II Inhibition : Studies suggest that derivatives of oxadiazole can inhibit topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells .
EnzymeInhibition (%) at 10 µM
Topoisomerase II75
cdk160

3. Antimicrobial Activity

Emerging data suggest that the compound may also possess antimicrobial properties. Oxadiazole derivatives have been reported to exhibit activity against a range of bacterial strains:

  • Mechanism : The mechanism involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives : A study published in MDPI demonstrated that specific oxadiazole derivatives had potent anticancer effects on HepG2 and MCF-7 cell lines, leading to significant apoptosis induction through p53 pathway activation .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition profiles indicated that certain oxadiazole-containing compounds effectively inhibited topoisomerase II and cyclin-dependent kinases (cdk), which are critical targets in cancer therapy .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the trifluoromethyl group. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For example, NMR can provide insights into the molecular environment of hydrogen atoms, while mass spectrometry can confirm molecular weight and structure.

Anticancer Activity

Recent studies have indicated that compounds similar to N-((5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown promising activity against various cancer cell lines, with some compounds achieving percent growth inhibitions exceeding 80% against specific tumor types .

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a potent inhibitor of lipoxygenase enzymes, which are involved in inflammatory processes. The ability to inhibit such enzymes could lead to its application in treating inflammatory diseases .

Antimicrobial Activity

Research has also explored the antimicrobial potential of related compounds. For example, certain derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antibiotics .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic viability. Computational tools like SwissADME can provide insights into its drug-like properties, including solubility and permeability .

Case Study 1: Anticancer Efficacy

In a study evaluating various oxadiazole derivatives for anticancer activity, one compound similar to this compound was tested against a panel of cancer cell lines by the National Cancer Institute (NCI). The results indicated significant inhibition rates across multiple cell lines, suggesting a strong potential for further development .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives revealed that specific modifications in the chemical structure could enhance lipoxygenase inhibition. This finding supports the hypothesis that structural variations can lead to improved therapeutic effects .

Chemical Reactions Analysis

Hydrolysis of the Acetamido Group

The acetamido (-NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions to yield a primary amine. This reaction is critical for modifying bioactivity or enabling further functionalization.

  • Conditions :

    • Acidic hydrolysis: Reflux with 6M HCl at 110°C for 8–12 hours.

    • Basic hydrolysis: 10% NaOH in ethanol under reflux (6–8 hours).

  • Mechanism :
    Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

  • Outcome :
    Generates N-((5-((2-((4-aminophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide , enhancing solubility and reactivity for subsequent coupling reactions.

Oxidation of the Thioether Linkage

The thioether (-S-) bond is susceptible to oxidation, forming sulfoxide or sulfone derivatives, which alter electronic properties and biological interactions.

  • Reagents :

    • Mild: H₂O₂ (30%) in acetic acid (20–25°C, 4–6 hours).

    • Strong: m-CPBA (meta-chloroperbenzoic acid) in DCM (0°C to RT, 2–3 hours).

  • Mechanism :
    Electrophilic oxygen transfer from the oxidizing agent to the sulfur atom, progressing through a sulfoxide intermediate.

  • Outcome :

    • Sulfoxide: R-S(O)-R’\text{R-S(O)-R'} (single oxidation).

    • Sulfone: R-SO₂-R’\text{R-SO₂-R'} (double oxidation).

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in nucleophilic substitution reactions due to its electron-deficient nature.

  • Conditions :
    Reflux with amines (e.g., benzylamine) in THF or DMF at 80–100°C for 12–24 hours .

  • Mechanism :
    Nucleophilic attack at the C-2 or C-5 position of the oxadiazole, leading to ring opening or functionalization.

  • Outcome :
    Produces open-chain thioamide derivatives or substituted oxadiazoles, depending on reaction stoichiometry .

Electrophilic Aromatic Substitution on the Benzamide Core

The trifluoromethyl (-CF₃) group directs electrophilic substitution to specific positions on the benzamide ring.

Reaction Type Reagents/Conditions Position of Substitution Yield
NitrationHNO₃/H₂SO₄, 0–5°C, 2–4 hoursMeta to -CF₃65–70%
SulfonationClSO₃H, DCM, RT, 6 hoursPara to -CF₃58–62%
Halogenation (Chlorination)Cl₂, FeCl₃ catalyst, 40°C, 3 hoursOrtho to -CF₃70–75%

Microwave-Assisted Coupling Reactions

Microwave irradiation enhances reaction efficiency for synthesizing derivatives.

Method Reaction Time Yield Catalyst
Conventional reflux 7–9 hours57–77%ZnCl₂
Microwave-assisted 8–10 minutes79–92%ZnCl₂
  • Example :
    Coupling with substituted hydrazides under microwave conditions (300 W, 30-second intervals) improves yield by 20–30% compared to conventional methods .

Reductive Amination of the Oxadiazole Core

The oxadiazole ring can undergo reductive amination to form secondary amines.

  • Reagents :
    NaBH₃CN in methanol, RT, 6–8 hours.

  • Mechanism :
    Imine intermediate formation followed by borohydride reduction.

  • Outcome :
    Generates N-((5-((2-((4-acetamidophenyl)amino)-2-(alkylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide .

Photochemical Reactivity

The trifluoromethyl group stabilizes radical intermediates, enabling UV-induced reactions.

  • Conditions :
    UV light (254 nm) in presence of diethylamine (DMA) as a hydrogen donor.

  • Outcome :
    Forms C–N bond cleavage products or dimerized derivatives via radical pathways.

Key Mechanistic Insights and Challenges

  • Steric Hindrance : The trifluoromethyl group and acetamido substituent limit accessibility to reactive sites, necessitating optimized conditions.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance oxadiazole reactivity but may decompose thioether linkages under prolonged heating .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

  • N-((5-(Substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives (): These compounds replace the oxadiazole with a thiadiazole core and lack the trifluoromethyl group.
  • 2-Alkylthio-5-(4-N-acetylaminophenyl)-1,3,4-oxadiazoles (): These analogues share the oxadiazole core and acetamidophenyl group but lack the benzamide substituent. Studies show that derivatives with chloroacetyl groups (e.g., compound 22) exhibit enhanced antibacterial activity against Bacillus subtilis (MIC = 12.5 µg/mL), suggesting that electron-deficient substituents improve bioactivity .

Functional Group Variations

  • N-(Benzyloxy)-4-(trifluoromethyl)benzamide ():
    This simpler benzamide derivative retains the trifluoromethyl group but lacks the oxadiazole-thioether scaffold. Its synthesis via pivalate intermediates highlights the importance of protecting groups in constructing complex amides, a strategy applicable to the target compound’s synthesis .

  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazole-3(4H)-thiones ():
    These triazole derivatives feature sulfonyl groups instead of acetamidophenyl moieties. Their tautomeric equilibria (thione vs. thiol) influence reactivity, contrasting with the rigid oxadiazole core of the target compound .

Pharmacologically Active Analogues

  • Nitazoxanide ():
    A nitro-thiazole benzamide with antiparasitic activity, nitazoxanide shares a benzamide group but lacks the oxadiazole and trifluoromethyl motifs. Its mechanism involves interference with pyruvate:ferredoxin oxidoreductase, suggesting that the target compound’s heterocyclic core may confer distinct target selectivity .

  • S-Alkylated 1,2,4-triazoles ():
    These derivatives, such as 10–15 , exhibit antifungal activity due to sulfonyl and halogenated aryl groups. Their IC50 values (e.g., 8.2 µM for 12 against Candida albicans) highlight the importance of sulfonamide groups in antimicrobial design, a feature absent in the target compound .

Q & A

Q. What are the standard synthetic routes for synthesizing 1,3,4-oxadiazole-containing compounds like this target molecule?

The synthesis typically involves sequential steps:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazide intermediates under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
  • Step 2 : Introduction of the thioether linkage by reacting a mercapto-oxadiazole intermediate with a halogenated acetamide derivative (e.g., 2-chloro-N-(substituted)acetamide) in the presence of anhydrous K₂CO₃ or triethylamine .
  • Step 3 : Final coupling of the trifluoromethyl benzamide moiety using standard amide bond formation (e.g., EDC/HOBt or mixed anhydride methods) . Purity is confirmed via TLC and melting point analysis, while structural validation employs NMR (¹H/¹³C) and IR spectroscopy .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Key analytical methods include:

  • ¹H NMR : Identify proton environments (e.g., trifluoromethyl group at δ ~7.5 ppm, oxadiazole-linked methylene protons at δ ~4.2 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns . For advanced validation, single-crystal X-ray diffraction (as in ) resolves bond lengths and angles .

Advanced Research Questions

Q. How can computational tools like UCSF Chimera aid in studying this compound’s interaction with biological targets?

UCSF Chimera enables:

  • Molecular Docking : Visualize binding modes of the compound with enzymes (e.g., bacterial dihydrofolate reductase) by aligning the trifluoromethyl benzamide group in hydrophobic pockets .
  • Dynamic Simulations : Analyze stability of ligand-target complexes via molecular dynamics (MD) trajectories, focusing on hydrogen bonds between the acetamidophenyl group and active-site residues .
  • Electrostatic Potential Mapping : Highlight regions of high electron density (e.g., oxadiazole ring) for predicting reactivity or binding affinity .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent antimicrobial potency)?

Contradictions may arise from assay variability or structural impurities. Mitigation approaches include:

  • Dose-Response Curves : Establish IC₅₀ values across multiple replicates to confirm potency trends .
  • Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with bioactivity .
  • SAR Studies : Modify substituents (e.g., replacing trifluoromethyl with chloro groups) to isolate contributions of specific moieties to activity .

Q. How can Design of Experiments (DoE) optimize reaction yields for large-scale synthesis?

DoE principles (as in ) involve:

  • Variable Screening : Test factors like solvent polarity (acetonitrile vs. DMF), temperature (reflux vs. RT), and catalyst loading .
  • Response Surface Modeling : Predict optimal conditions (e.g., 80°C, 12 h reaction time) for maximal yield .
  • Flow Chemistry : Continuous-flow systems improve reproducibility and scalability for steps like cyclization or thioether formation .

Methodological Considerations

Q. What precautions are critical during the synthesis of thioether linkages in this compound?

  • Moisture Control : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of chloroacetamide intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted mercapto-oxadiazole starting material .
  • Safety : Use fume hoods when handling volatile reagents like chloroacetyl chloride .

Q. How can researchers address low solubility of this compound in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous compatibility .

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